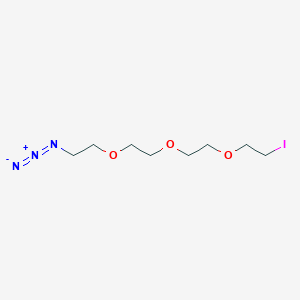
Iodo-PEG3-Azid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodo-PEG3-Azide is a versatile, high-purity chemical compound that contains an iodine atom, a polyethylene glycol (PEG) spacer with three ethylene glycol units, and an azide functional group . It plays a crucial role in bioconjugation techniques, particularly in click chemistry reactions .
Molecular Structure Analysis
The molecular formula of Iodo-PEG3-Azide is C8H16IN3O3 . It has a molecular weight of 329.14 . The structure contains an iodine atom, a PEG spacer with three ethylene glycol units, and an azide functional group .Chemical Reactions Analysis
The azide group in Iodo-PEG3-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The iodide is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Iodo-PEG3-Azide is a colorless to yellow oil . It is soluble in water and polar organic solvents . The hydrophilic PEG spacer increases its solubility in aqueous media .Wissenschaftliche Forschungsanwendungen
Biokonjugationsreagenzien
Iodo-PEG3-Azid wird als Biokonjugationsreagenz verwendet {svg_1}. Es enthält eine hochreaktive Iodid-Funktionsgruppe, die eine Vielzahl von C-, O-, N-, S-zentrierten und anderen Nukleophilen alkylieren kann {svg_2}.
Click-Chemie
Die Azidgruppe in this compound beteiligt sich an Click-Chemie-Reaktionen {svg_3}. Click-Chemie ist eine Art chemischer Reaktion, die kleine Einheiten unter milden Bedingungen in einer Vielzahl von Materialien miteinander verbindet.
Schnelle Alkylierung
Organische Iodide, wie das in this compound, sind in S N 2-Reaktionen etwa eine Größenordnung aktiver als Bromide und vier Größenordnungen aktiver als Chloride {svg_4}. Dies bedeutet, dass die gleiche Alkylierung mit Iodid 10x weniger Zeit benötigt als mit Bromid {svg_5}.
Hydrophiler Linker
This compound wirkt als mäßig langer hydrophiler Linker {svg_6}. Der hydrophile PEG-Spacer erhöht die Löslichkeit in wässrigen Medien {svg_7}.
Arzneimittel-Abgabesysteme
In der pharmazeutischen Forschung und Entwicklung spielt this compound eine entscheidende Rolle bei der Entwicklung gezielter Arzneimittel-Abgabesysteme {svg_8}. Seine Azidgruppe ermöglicht die Bildung stabiler kovalenter Bindungen mit Alkin-haltigen Molekülen {svg_9}.
Modifizierung von Proteinen oder Peptiden
This compound wird zur Modifizierung von Proteinen oder Peptiden verwendet {svg_10}. Die Azidgruppe kann über Click-Chemie mit Alkin, BCN, DBCO reagieren, um eine stabile Triazol-Bindung zu erzeugen {svg_11}.
Nicht-spaltbarer Linker für Bio-Konjugation
This compound ist ein nicht-spaltbarer Linker für Bio-Konjugation {svg_12}. Es enthält eine Azidgruppe und eine X (F, Cl, Br, I) Gruppe, die über eine lineare PEG-Kette verbunden sind {svg_13}.
Nukleophile Substitutionsreaktionen
Das Iodid in this compound ist eine sehr gute Abgangsgruppe für nukleophile Substitutionsreaktionen {svg_14}. Diese Eigenschaft macht es zu einem wertvollen Werkzeug bei der Synthese komplexer Moleküle.
Wirkmechanismus
Target of Action
Iodo-PEG3-Azide is primarily used in bioconjugation techniques, particularly in click chemistry reactions . Its azide group facilitates the formation of stable covalent bonds with alkyne-containing molecules . This allows researchers to create targeted drug delivery systems, modify proteins or peptides, and develop novel pharmaceuticals .
Mode of Action
Iodo-PEG3-Azide contains iodide and azide moieties . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The iodide is a very good leaving group for nucleophilic substitution reactions . This means that the iodide can be replaced by a nucleophile, a molecule that donates an electron pair to form a covalent bond .
Biochemical Pathways
The azide group of Iodo-PEG3-Azide can participate in nucleophilic substitution reactions . This property allows it to be used in the synthesis of various organic compounds . In addition, the azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is often used in the creation of targeted drug delivery systems, protein or peptide modifications, and the development of novel pharmaceuticals .
Pharmacokinetics
The hydrophilic PEG spacer in Iodo-PEG3-Azide increases its solubility in aqueous media . This property can enhance the bioavailability of the compound, allowing it to be more readily absorbed and distributed within the body . .
Result of Action
The primary result of Iodo-PEG3-Azide’s action is the formation of stable covalent bonds with alkyne-containing molecules . This enables the creation of targeted drug delivery systems, the modification of proteins or peptides, and the development of novel pharmaceuticals .
Action Environment
The action of Iodo-PEG3-Azide is influenced by environmental factors such as temperature and pH. For instance, the compound is typically stored at -20°C . Changes in these conditions could potentially affect the stability and efficacy of Iodo-PEG3-Azide.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Iodo-PEG3-Azide interacts with various biomolecules in biochemical reactions . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The iodide is a very good leaving group for nucleophilic substitution reactions .
Cellular Effects
It is known that the azide group of Iodo-PEG3-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Iodo-PEG3-Azide involves its highly reactive iodide functional group, which can alkylate a variety of C-, O-, N-, S-centered, and other nucleophiles . Organic iodides are roughly an order of magnitude more active than bromides and four orders of magnitude more active than chlorides in S N 2 reactions . This means that the same alkylation will take 10x less time with iodide than with bromide .
Eigenschaften
IUPAC Name |
1-azido-2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16IN3O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRYEFKWTSOFBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCI)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16IN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



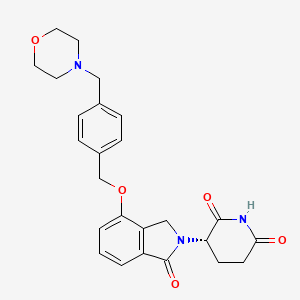

![1-[7-(3,4-Dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl]propan-1-one](/img/structure/B608045.png)

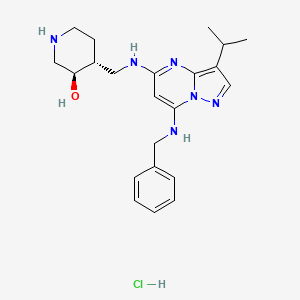

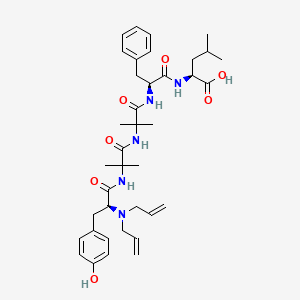
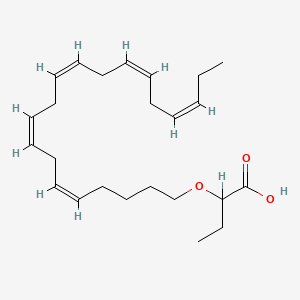
![4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)](/img/structure/B608056.png)